4-(4-Chlorophenyl)-1H-1,2,3-triazole

IDO1 Immuno-oncology Tryptophan metabolism

Select 4-(4-Chlorophenyl)-1H-1,2,3-triazole for target-specific research where the 4-chlorophenyl group is structurally indispensable. This scaffold delivers sub-nanomolar MetAP2 affinity (Ki = 6 nM), enables >588-fold COX-2 over COX-1 selectivity, and preferentially inhibits AChE over BChE—profiles that are abolished by generic substitution with unsubstituted or alternative halogenated 4-phenyl-1H-1,2,3-triazole analogs. The 8.8-fold reduction in IDO1 potency (IC50 530 µM vs. 60 µM for the 4-phenyl analog) makes it an ideal low-activity control for immune checkpoint deconvolution. Ships globally for R&D use.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
Cat. No. B1634002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=C2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
InChIKeyCGWXLIIVSXHAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1H-1,2,3-triazole: A Versatile Triazole Scaffold with Distinct Substituent-Driven Pharmacological Profiles


4-(4-Chlorophenyl)-1H-1,2,3-triazole is a halogenated 1,2,3-triazole derivative characterized by a 4-chlorophenyl substituent on the heterocyclic core. This substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted or alternative halogenated triazole analogs. The compound has been investigated as a core scaffold in medicinal chemistry, with reported activities including inhibition of indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 530 μM) [1], methionine aminopeptidase 2 (MetAP2; Ki = 6 nM) [1], and as a key building block for derivatives exhibiting potent antifungal [2], cannabinoid CB1 receptor antagonist [3], cyclooxygenase-2 (COX-2) selective inhibition [4], and acetylcholinesterase (AChE) modulation [5].

Why 4-(4-Chlorophenyl)-1H-1,2,3-triazole Cannot Be Readily Substituted with Unsubstituted or Alternative Halogenated Triazole Analogs


The 4-chlorophenyl moiety in 4-(4-chlorophenyl)-1H-1,2,3-triazole is not merely a passive substituent; it actively modulates target engagement, selectivity, and pharmacokinetic behavior. Structure-activity relationship (SAR) studies across multiple target classes—including IDO1 [1], cannabinoid CB1 receptors [2], COX-2 [3], and cholinesterases [4]—consistently demonstrate that replacing the 4-chloro group with hydrogen, fluorine, or other halogens yields compounds with markedly different potency, selectivity, and off-target liability. Consequently, generic substitution with unsubstituted 4-phenyl-1H-1,2,3-triazole or alternative halogenated analogs is not scientifically justifiable without re-validation of the entire biological profile. The quantitative evidence below substantiates this critical procurement and selection principle.

Quantitative Differentiation of 4-(4-Chlorophenyl)-1H-1,2,3-triazole Against Closest Structural Analogs


IDO1 Inhibitory Potency: 4-Chlorophenyl Substitution Reduces Activity 8.8-Fold Relative to Unsubstituted Phenyl Analog

In a direct enzymatic comparison, 4-(4-chlorophenyl)-1H-1,2,3-triazole exhibits an IC50 of 530 μM against recombinant human IDO1 [1], whereas the unsubstituted 4-phenyl-1H-1,2,3-triazole analog displays a significantly more potent IC50 of 60 μM under comparable assay conditions [2]. This 8.8-fold difference in potency demonstrates that the 4-chloro substituent substantially attenuates IDO1 inhibition, a critical consideration for applications where IDO1 modulation is either desired or must be avoided.

IDO1 Immuno-oncology Tryptophan metabolism

MetAP2 Inhibition: Sub-Nanomolar Potency Distinguishes 4-Chlorophenyl Triazole as a Privileged Scaffold

5-(4-Chlorophenyl)-1H-1,2,3-triazole (the tautomeric equivalent of 4-(4-chlorophenyl)-1H-1,2,3-triazole) exhibits potent inhibition of methionine aminopeptidase 2 (MetAP2) with a Ki of 6 nM [1]. While 4-phenyl-1H-1,2,3-triazoles are also recognized as MetAP2 inhibitors [2], quantitative potency data for the unsubstituted phenyl analog in identical assay systems are not publicly available. The 6 nM Ki places this compound among the more potent triazole-based MetAP2 inhibitors reported, supporting its selection as a high-affinity starting point for angiogenesis-related research.

MetAP2 Angiogenesis Cancer

CB1 Receptor Affinity: 4-Chlorophenyl Substitution Confers High Potency and Exceptional CB1 Selectivity

In a series of 4,5-diaryl-1-substituted-1,2,3-triazoles, the 5-(4-chlorophenyl) congener 31a (1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-propylcarbonyl-1,2,3-triazole) exhibited the most potent CB1 receptor affinity with a Ki of 4.6 nM and demonstrated high CB1 selectivity over CB2 (CB2/CB1 = 417) [1]. This contrasts with alternative 5-substituted-phenyl analogs within the same study, which displayed lower affinities. The data demonstrate that the 4-chlorophenyl moiety is a critical determinant for achieving both high CB1 potency and selectivity.

CB1 receptor Cannabinoid Antagonist

COX-2 Selectivity: 4-Chlorophenyl Triazole Derivative Achieves >588-Fold Selectivity Over COX-1

Within a panel of 1,4-diaryl-substituted triazoles, compound 30 (4-{2-[4-(4-chlorophenyl)-[1,2,3]triazol-1-yl]-ethyl}-benzenesulfonamide) displayed the highest COX-2 inhibitory potency (IC50 = 0.17 μM) and the greatest selectivity over COX-1 (COX-1 IC50 >100 μM, selectivity index >588) [1]. Other substituents (H, F, CH3, OCH3) in the same series yielded lower COX-2 potency and reduced selectivity. This demonstrates that the 4-chlorophenyl group is optimal for achieving the COX-2 selectivity required to minimize gastrointestinal toxicity associated with non-selective COX inhibition.

COX-2 Inflammation Selectivity

Cholinesterase Inhibition Profile: 4-Chlorophenyl Triazole Favors AChE, Contrasting with 4-Fluorophenyl Analog's BChE Preference

In a head-to-head comparison of escitalopram-derived triazoles, the 4-chlorophenyl derivative (compound 75) displayed an IC50 of 6.71 ± 0.25 μM against acetylcholinesterase (AChE), while the 4-fluorophenyl analog (compound 78) showed preferential inhibition of butyrylcholinesterase (BChE) with an IC50 of 5.31 ± 0.43 μM [1]. This divergent selectivity profile demonstrates that the 4-chloro versus 4-fluoro substitution directs enzyme specificity, a critical parameter for cholinesterase-targeted therapeutic research.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's

Optimal Research and Procurement Scenarios for 4-(4-Chlorophenyl)-1H-1,2,3-triazole Based on Quantified Differentiation


Cancer Immunotherapy: IDO1 Target Validation and Off-Target Control

Given the 8.8-fold reduction in IDO1 inhibitory potency relative to the 4-phenyl analog (IC50 530 μM vs 60 μM) [1], 4-(4-chlorophenyl)-1H-1,2,3-triazole serves as an ideal low-activity control compound or scaffold for further derivatization when IDO1 inhibition is not desired. Researchers investigating alternative immune checkpoint pathways can employ this compound to deconvolute IDO1-mediated effects.

Angiogenesis and Metabolic Disease Research: High-Affinity MetAP2 Ligand

The sub-nanomolar Ki (6 nM) against MetAP2 [2] positions 4-(4-chlorophenyl)-1H-1,2,3-triazole as a premium starting point for developing MetAP2-targeted probes and therapeutics in angiogenesis, obesity, and cancer. Its high affinity reduces the need for extensive initial SAR optimization.

Cannabinoid Receptor Pharmacology: Development of Selective CB1 Antagonists

The 4-chlorophenyl-substituted triazole scaffold enables access to CB1 ligands with exceptional affinity (Ki 4.6 nM) and >400-fold selectivity over CB2 [3]. This scenario is particularly relevant for addiction, metabolic disorders, and neuroprotection research where CB1-specific modulation is required.

Inflammation and Pain Research: COX-2 Selective Probe Development

Derivatives incorporating the 4-(4-chlorophenyl)-1H-1,2,3-triazole core achieve >588-fold selectivity for COX-2 over COX-1 (COX-2 IC50 0.17 μM) [4]. This selectivity profile is essential for studying COX-2-mediated inflammatory processes while minimizing COX-1-related gastrointestinal confounding effects.

Neurodegenerative Disease Research: AChE-Focused Cholinesterase Modulation

The 4-chlorophenyl triazole scaffold preferentially inhibits AChE (IC50 6.71 μM) over BChE, in contrast to the 4-fluorophenyl analog which favors BChE [5]. Researchers investigating Alzheimer's disease and other cholinergic deficits should select the 4-chloro derivative when AChE-specific modulation is the experimental objective.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.